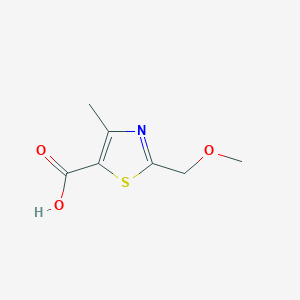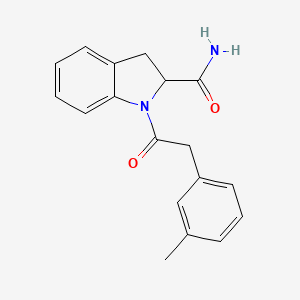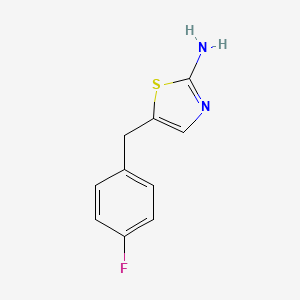
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as MMT, is an organic compound with a unique structure and properties. It is a five-membered ring containing two oxygen atoms, one sulfur atom, one methyl group, and one carboxylic acid group. MMT is a versatile compound with many potential applications in the fields of medicine, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, closely related to the specified compound, has been synthesized and structurally analyzed. Its crystallographic data and atomic coordinates were detailed, revealing two independent conformations differing only in the rotational positions of their methoxymethyl substituents. This analysis highlighted the compound's potential for diverse applications in chemical synthesis and structural biology (Kennedy et al., 1999).
Widespread Biological Occurrence
2-Acetylthiazole-4-carboxylic acid, a similar compound, has been identified as widely distributed across various organisms, including eukaryotes, archaebacteria, and eubacteria. This suggests a potential biological role for thiazole derivatives, potentially impacting research in biochemistry and cellular biology (White, 1990).
Applications in Organic Chemistry
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, another derivative, demonstrates the compound's versatility in organic synthesis. This derivative was effectively transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the potential for creating a variety of complex organic molecules (Žugelj et al., 2009).
Antimicrobial Evaluation
The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities highlights the compound's potential in developing new antimicrobial agents. This application is particularly relevant in the field of medicinal chemistry and pharmacology (Noolvi et al., 2016).
Novel Compound Synthesis
The synthesis of novel indole-benzimidazole derivatives using related compounds demonstrates the utility of thiazole derivatives in creating new chemical entities. This has implications for drug discovery and organic chemistry (Wang et al., 2016).
properties
IUPAC Name |
2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-6(7(9)10)12-5(8-4)3-11-2/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRGXKZFDRMHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
136204-50-7 | |
| Record name | 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)



![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)


![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)